Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate is a complex organic compound with the molecular formula C18H13NO5S. This compound is characterized by its unique structure, which includes a thiophene ring, a furan ring, and a benzoyloxyimino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:
Formation of the Benzoyloxyimino Group: This step involves the reaction of benzoyl chloride with hydroxylamine to form benzoyloxyamine, which is then converted to the benzoyloxyimino group.
Synthesis of the Furan Ring: The furan ring is synthesized through a series of reactions involving furfural and other reagents.
Coupling Reactions: The benzoyloxyimino group and the furan ring are coupled with the thiophene ring through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene or furan derivatives.
Scientific Research Applications
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate can be compared with similar compounds such as:
Methyl 3-(5-{[(methoxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate: Similar structure but with a methoxy group instead of a benzoyloxy group.
Methyl 3-(5-{[(acetoxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate: Contains an acetoxy group instead of a benzoyloxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-[5-[(E)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWQOWACMOFLH-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.